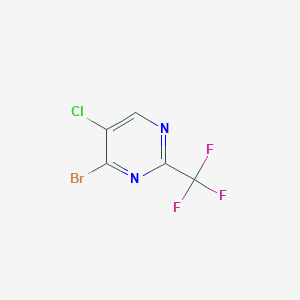

4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and is of immense biological importance. nih.govresearchgate.net As a fundamental component of nucleic acids (DNA and RNA), the pyrimidine scaffold is integral to life processes. nih.govnih.gov This inherent biological relevance has established pyrimidines as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

Derivatives of pyrimidine exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. nih.govorientjchem.orgnih.gov This wide range of biological functions has driven extensive research into the synthesis of novel pyrimidine derivatives to address the growing need for more effective therapeutic agents. researchgate.netnih.gov The structural versatility of the pyrimidine ring allows for the introduction of various substituents, enabling the fine-tuning of its biological and chemical properties. researchgate.net

Importance of Halogen and Trifluoromethyl Substituents in Heterocyclic Chemistry

The introduction of halogen atoms and trifluoromethyl (CF3) groups onto heterocyclic rings, such as pyrimidine, is a powerful strategy in modern organic synthesis and drug design. These substituents profoundly influence the molecule's steric, electronic, and pharmacokinetic profiles.

The trifluoromethyl group is a crucial substituent in medicinal and materials chemistry due to its unique properties. nih.gov Often considered a "super-methyl" group, its incorporation into a molecule can dramatically alter its characteristics. nbinno.com

Key impacts of the CF3 group include:

Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution. nbinno.commdpi.com

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. nbinno.commdpi.com This makes the CF3 group resistant to metabolic degradation, often resulting in a longer biological half-life for the parent compound. nih.govnbinno.com

Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF3 substituent can significantly alter the electron density of the pyrimidine ring. nbinno.commdpi.com This electronic modulation can influence the molecule's acidity (pKa) and its binding affinity to biological targets. nih.govnbinno.com

These properties make the trifluoromethyl group a valuable tool for optimizing the efficacy and pharmacokinetic profiles of bioactive molecules. mdpi.comnih.gov

Halogen atoms (such as bromine and chlorine) on a pyrimidine ring serve as versatile synthetic handles, enabling a wide array of chemical transformations. Halogenated heteroaromatic compounds are considered foundational components for synthesizing more complex molecules, including natural products and pharmaceuticals. rsc.org

The strategic importance of halogens lies in their ability to function as leaving groups in various reactions:

Cross-Coupling Reactions : Halogenated pyrimidines are key substrates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to a diverse range of substituted pyrimidines. rsc.org

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, facilitates the displacement of halogen atoms by nucleophiles. This provides a direct method for introducing various functional groups. researchgate.net

The presence of two different halogens, as in 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine, offers the potential for regioselective functionalization, further increasing its synthetic utility.

Overview of Research Trajectories for Substituted Pyrimidines

Current research on substituted pyrimidines is largely driven by the demand for new and improved therapeutic and agrochemical agents. nih.govnih.gov Efforts are focused on the design and synthesis of novel pyrimidine derivatives with enhanced efficacy and target specificity. nih.gov A significant area of investigation involves the development of pyrimidine-based compounds as protein kinase inhibitors for cancer therapy. nih.gov Additionally, the synthesis of pyrimidine derivatives continues to be explored for their potential as antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.gov The development of efficient and novel synthetic methodologies to access these complex heterocyclic systems remains a key objective for organic chemists. rsc.org

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₅BrClF₃N₂ |

| InChI Key | LYDABIDIJFETPC-UHFFFAOYSA-N |

| Monoisotopic Mass | 259.89636 Da |

| Predicted XlogP | 2.8 |

| CAS Number | 118822960 |

Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-3-2(7)1-11-4(12-3)5(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDABIDIJFETPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806847-49-3 | |

| Record name | 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 5 Chloro 2 Trifluoromethyl Pyrimidine

General Reactivity Profiles of Halogenated Pyrimidine (B1678525) Derivatives

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This π-deficiency reduces the ring's aromaticity and electron density compared to benzene, making it generally resistant to electrophilic attack while being activated for nucleophilic attack. wikipedia.orgbhu.ac.in

The distribution of electron density in the pyrimidine ring is non-uniform. The nitrogen atoms withdraw electron density from the ring carbons, particularly from the ortho and para positions (C-2, C-4, and C-6). This makes these positions electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgyoutube.com Conversely, the C-5 position is the least electron-deficient carbon in the ring. wikipedia.orgresearchgate.net

Nucleophilic Attack: The primary sites for nucleophilic attack on an unsubstituted pyrimidine ring are the C-2, C-4, and C-6 positions. The addition of a nucleophile at these positions allows the resulting negative charge to be delocalized onto the electronegative nitrogen atoms, stabilizing the intermediate (a Meisenheimer complex). youtube.comnih.gov

Electrophilic Attack: Electrophilic aromatic substitution on pyrimidine is difficult and requires harsh conditions or the presence of strong electron-donating groups on the ring. wikipedia.orgbhu.ac.in When such reactions do occur, substitution is directed to the C-5 position, which is the most electron-rich carbon. wikipedia.orgnih.gov

The substituents on 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine profoundly influence its reactivity. Halogens (bromine and chlorine) and the trifluoromethyl (CF₃) group are all strongly electron-withdrawing.

Ring Deactivation for Electrophilic Attack: The cumulative electron-withdrawing effect of the bromo, chloro, and trifluoromethyl groups further depletes the electron density of the pyrimidine ring. This severe π-deficiency makes the ring exceptionally resistant to electrophilic substitution.

Ring Activation for Nucleophilic Attack: Conversely, these electron-withdrawing groups strongly activate the ring towards nucleophilic attack. wikipedia.org The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com Its presence at the C-2 position significantly enhances the electrophilicity of the C-4 and C-6 positions. The halogens at C-4 and C-5 also contribute to this activation, making the molecule a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most important reaction pathway for halogenated pyrimidines, proceeding via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.govwikipedia.org

The regioselectivity of SNAr reactions on polysubstituted pyrimidines is well-established. The general order of reactivity for halogens on the pyrimidine ring is C-4(6) > C-2 >> C-5. acs.org

In the case of this compound, the reactivity of the halogen atoms is determined by their position:

C-4 Bromo Group: The bromine atom at the C-4 position is highly activated and is the most likely site for nucleophilic displacement. Its reactivity is enhanced by the electron-withdrawing effects of both the adjacent ring nitrogen and the powerful trifluoromethyl group at the C-2 position. Nucleophilic attack at C-4 generates a stable Meisenheimer complex where the negative charge is delocalized over the N-1 and N-3 atoms.

C-5 Chloro Group: The chlorine atom at the C-5 position is significantly less reactive and generally does not participate in SNAr reactions under typical conditions. acs.org Nucleophilic attack at C-5 is unfavorable because the resulting negative charge in the intermediate cannot be effectively delocalized onto the ring nitrogen atoms. youtube.com

Therefore, nucleophilic attack will selectively occur at the C-4 position, leading to the displacement of the bromide ion.

Several factors can be controlled to optimize the efficiency and selectivity of SNAr reactions on substrates like this compound.

| Factor | Influence on SNAr Reaction |

| Nucleophile | The strength and nature of the nucleophile are critical. Stronger nucleophiles (e.g., thiolates, alkoxides) react faster than weaker ones (e.g., amines, water). youtube.com |

| Leaving Group | The halogen's ability to depart influences the reaction rate. While fluorine is often the best leaving group in SNAr due to its high electronegativity stabilizing the intermediate, the relative leaving group ability for chlorine and bromine can be similar. researchgate.net In this molecule, the positional effect (C-4 vs. C-5) is the dominant factor determining selectivity. acs.org |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically used as they can solvate the cation of the nucleophilic reagent without hydrogen-bonding to the nucleophile, thus enhancing its reactivity. researchgate.net |

| Temperature | Higher temperatures generally increase the reaction rate, although this can sometimes lead to side reactions or decreased selectivity. |

| Catalysis | While many SNAr reactions proceed without a catalyst, some transformations, particularly with weaker nucleophiles, can be facilitated by transition metals like palladium. acs.orgresearchgate.net |

Organometallic Reactions of Pyrimidine Derivatives

Halogenated pyrimidines are versatile substrates for a variety of organometallic cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of pyrimidine chlorides, and by extension bromides, makes them excellent coupling partners. acs.org

For this compound, the C-4 bromine atom is the most reactive site for such transformations. This is analogous to the selectivity observed in SNAr reactions. Common organometallic reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent to form a new C-C bond. A strong preference for reaction at the C-4 position over the C-2 position has been observed in dichloropyrimidines. acs.org

Stille Coupling: Palladium-catalyzed coupling with an organotin compound. Similar to Suzuki coupling, this reaction shows high regioselectivity for the C-4 position. acs.org

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne. This reaction can sometimes show less difference in reactivity between the C-2 and C-4 positions compared to Suzuki or Stille couplings. acs.org

Reactions with Grignard and Organolithium Reagents: These strong nucleophiles can add to the C-4 position of the pyrimidine ring, followed by aromatization to yield the substituted product. wikipedia.orgnih.gov

In all these cases, the bromine at the C-4 position of this compound would be the expected site of reaction due to its higher susceptibility to oxidative addition by a transition metal catalyst (like Palladium(0)) or direct nucleophilic attack.

Generation and Functionalization of Pyrimidyllithium Species

The formation of pyrimidyllithium species from this compound is a pivotal step for introducing a wide range of functional groups onto the pyrimidine scaffold. This transformation is typically achieved through a halogen-metal exchange reaction, where an organolithium reagent, such as n-butyllithium, is used to replace a halogen atom with a lithium atom.

The regioselectivity of this exchange is dictated by the relative reactivity of the carbon-halogen bonds. In organometallic chemistry, the rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org Consequently, for this compound, the exchange is anticipated to occur selectively at the more labile C4-bromo position over the C5-chloro position.

This selective metalation yields the 5-chloro-2-(trifluoromethyl)pyrimidin-4-yllithium intermediate. This potent nucleophile can then be trapped with various electrophiles to introduce new substituents at the C4 position. This two-step sequence provides a versatile method for the synthesis of diverse 4-substituted pyrimidine derivatives.

Table 1: Potential Functionalization of this compound via Pyrimidyllithium Intermediate This table is illustrative of potential reactions based on established chemical principles.

| Electrophile | Reagent Example | Expected Product at C4 |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | Phenyl(pyrimidin-4-yl)methanol |

| Ester | Ethyl formate | Pyrimidine-4-carbaldehyde |

| Carbon Dioxide | CO₂ (gas) | Pyrimidine-4-carboxylic acid |

| Alkyl Halide | Methyl iodide | 4-Methylpyrimidine |

Halogen/Metal Permutation Reactions

Halogen/metal permutation, or exchange, is the fundamental reaction underpinning the generation of the aforementioned pyrimidyllithium species. wikipedia.org This reaction is a kinetically controlled process, and its efficiency is influenced by factors such as the stability of the resulting carbanion intermediate, the solvent, and the temperature. For aromatic and heteroaromatic systems, the reaction is typically rapid, even at low temperatures (e.g., -78 °C), which helps to prevent side reactions. tcnj.edu

In the case of this compound, the reaction with n-butyllithium proceeds as follows:

C₅HBrClF₃N₂ + n-BuLi → C₅LiClF₃N₂ + n-BuBr

The resulting 5-chloro-2-(trifluoromethyl)pyrimidin-4-yllithium is a highly reactive intermediate. The stability of this organometallic species is influenced by the electron-withdrawing nature of the pyrimidine ring, the trifluoromethyl group, and the adjacent chlorine atom. These features help to stabilize the negative charge on the C4 carbon, facilitating the exchange process. The selective nature of the Br-Li exchange over the Cl-Li exchange is a critical aspect for controlled synthesis, allowing for the retention of the chlorine atom for potential subsequent transformations. wikipedia.org

Cross-Coupling and Derivatization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential cross-coupling reactions.

Sonogashira Coupling Reactions on Halogenated Pyrimidines

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org The reaction is widely used in the synthesis of complex molecules due to its mild conditions and tolerance of various functional groups. wikipedia.org

For dihalogenated substrates like this compound, the selectivity of the Sonogashira coupling is governed by the relative reactivity of the C-X bonds, which for palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl. This trend allows for the selective coupling at the C4-bromo position while leaving the C5-chloro position intact. wikipedia.org

This regioselectivity enables the synthesis of 4-alkynyl-5-chloro-2-(trifluoromethyl)pyrimidines. The remaining chloro-substituent can then be used in a subsequent, more forcing cross-coupling reaction if desired, allowing for a stepwise and controlled diversification of the pyrimidine core. Studies on related structures, such as 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines, have demonstrated successful Sonogashira couplings, providing a model for the expected reactivity. researchgate.net

Table 2: Typical Conditions for Selective Sonogashira Coupling at the C4-Bromo Position This table represents typical conditions based on literature for similar substrates.

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Alkyne | Phenylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Main catalyst for oxidative addition |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates transmetalation |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes HX by-product |

| Solvent | Toluene or Tetrahydrofuran (THF) | Reaction medium |

C–H Functionalization Methodologies for Pyrimidine Scaffolds

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalization steps like halogenation. researchgate.net The pyrimidine ring in the target molecule is electron-deficient due to the nitrogen atoms and the potent electron-withdrawing trifluoromethyl group. This electronic nature makes the C6-H bond susceptible to certain types of C-H functionalization, particularly those involving radical or nucleophilic pathways. nih.gov

Theoretical Interpretation of Reactivity

Computational chemistry provides valuable insights into the underlying principles governing chemical reactivity. For pyrimidine derivatives, theoretical models can predict the most likely sites for electrophilic, nucleophilic, or radical attack.

Dynamic Molecule Approximation and Isolated Molecule Approximation

Two primary theoretical approaches used to interpret chemical reactivity are the isolated molecule approximation and the dynamic molecule approximation. core.ac.uk

The isolated molecule approximation (or static method) predicts reactivity based on the electronic properties of the ground state of the molecule. Indices such as electron density, free valence, and the energies and coefficients of frontier molecular orbitals (HOMO and LUMO) are calculated for the unperturbed molecule. For instance, the site most susceptible to nucleophilic attack would be the atom with the lowest electron density or the largest coefficient in the LUMO. core.ac.uk

The dynamic molecule approximation (or localization method) considers the energy changes that occur as the reaction proceeds. It focuses on the stability of the transition state or a reactive intermediate, such as a Wheland intermediate (σ-complex). The key index in this approach is the localization energy, which is the energy required to localize electrons at the reaction site to form a new bond. A lower localization energy indicates a more reactive site, as the transition state is more stable. core.ac.uk

In the context of pyrimidine derivatives, both approximations can be used to rationalize observed selectivities. A study on the reactivity of various pyrimidines with hydrogen atoms found that localization energies (dynamic approach) could successfully explain the lack of reaction in certain compounds, while free valence indices (isolated molecule approach) correlated well with the observed reaction sites in others. core.ac.uk For this compound, these models would predict the C4 position as highly susceptible to metalation and nucleophilic attack due to the C-Br bond's weakness and the electron deficiency of the ring, while the C6 position would be the likely site for radical attack.

Localization Energy and Free Valence Indices in Pyrimidine Reactivity

The reactivity of substituted pyrimidines, such as this compound, is intricately governed by the electronic properties of the pyrimidine ring and the nature of its substituents. Theoretical chemistry provides valuable tools to predict and explain this reactivity, with localization energy and free valence indices being key descriptors. These indices, derived from molecular orbital theory, offer insights into the susceptibility of different positions on the pyrimidine ring to electrophilic, nucleophilic, and radical attack.

Theoretical Framework

The pyrimidine ring is an aromatic heterocycle characterized by its π-deficient nature due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.netslideshare.net This inherent electron deficiency makes the carbon atoms in the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6-positions, while electrophilic substitution is generally disfavored but can occur at the 5-position. wikipedia.orgslideshare.net The introduction of substituents further modulates this reactivity.

Localization Energy is a theoretical index that quantifies the energy required to localize a pair of π-electrons at a specific carbon atom, effectively removing it from the conjugated system to form a carbocation (for electrophilic attack) or a carbanion (for nucleophilic attack). core.ac.uk A lower localization energy for a particular position indicates a lower energy transition state for the substitution at that position, and thus, a higher reactivity. core.ac.uk

Free Valence Index is a measure of the residual bonding capacity of a particular atom in a conjugated system. core.ac.uk A higher free valence index at a specific position suggests a greater availability of π-electrons for forming a new bond, indicating a higher susceptibility to attack at that position. core.ac.uk

Influence of Substituents on the Reactivity of this compound

The reactivity of this compound is significantly influenced by the electronic effects of its three substituents: a bromo group at position 4, a chloro group at position 5, and a trifluoromethyl group at position 2.

Trifluoromethyl (at C2) Group: The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). scielo.br It does not participate in resonance. Its presence at the C2 position significantly enhances the π-deficiency of the pyrimidine ring, making the ring even more susceptible to nucleophilic attack.

The combined effect of these substituents makes the pyrimidine ring in this compound highly electron-deficient. This heightened electrophilicity is expected to be reflected in its localization energies and free valence indices.

Predicted Reactivity Based on Theoretical Indices

Table 1: Predicted Impact of Substituents on Reactivity Indices of the Pyrimidine Ring

| Position | Substituent | Expected Effect on Localization Energy for Nucleophilic Attack | Expected Effect on Free Valence Index | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| C2 | -CF₃ | Lowered | Increased | Highly Activated |

| C4 | -Br | Lowered | Increased | Activated |

| C5 | -Cl | Increased | Decreased | Deactivated |

| C6 | -H | Moderately Lowered | Moderately Increased | Moderately Activated |

Nucleophilic Attack: The strong electron-withdrawing nature of the trifluoromethyl group at C2 and the bromo group at C4 would significantly lower the localization energy for nucleophilic attack at these positions, making them the most probable sites for substitution. The C6 position would also be activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the adjacent nitrogen and the substituents. Conversely, the C5 position, bearing a chloro group, is less likely to undergo nucleophilic substitution.

Electrophilic Attack: The pyrimidine ring in this compound is highly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. The localization energy for electrophilic attack at any of the carbon positions would be very high, making such reactions unfavorable under normal conditions.

| C5 | High | Low | Low |

Computational and Theoretical Studies on 4 Bromo 5 Chloro 2 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to investigate the electronic structure and properties of molecules. For a compound like 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine, DFT would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. A typical study would involve geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the electron-withdrawing nature of the trifluoromethyl group and the halogens would be expected to significantly influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Chemical Hardness (η) measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These parameters are essential for predicting how the molecule will behave in a chemical reaction.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Quantum Chemical Parameters and Reactivity Correlations

A comprehensive computational study would correlate the calculated quantum chemical parameters with potential reactivity. For instance, the HOMO-LUMO gap and electrophilicity index could be used to predict the molecule's behavior in pericyclic reactions or as a Lewis acid. The local reactivity descriptors from the Fukui functions would offer hypotheses about the outcomes of substitution reactions on the pyrimidine (B1678525) ring.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that many pyrimidine derivatives exhibit biological activity, docking studies of this compound against relevant protein targets (e.g., kinases, enzymes) could be performed. Such studies would predict the binding affinity and interaction modes, providing a rationale for potential therapeutic applications. However, no such molecular docking studies have been published for this specific compound.

Prediction of Binding Modes and Interactions with Receptor Sites (excluding biological outcomes)

The prediction of how a ligand like this compound orients itself within a protein's binding pocket is a primary goal of molecular docking. nih.govwikipedia.org This computational technique explores various possible conformations (poses) of the ligand within the receptor site and evaluates them based on scoring functions. nih.gov The process aims to identify the most energetically favorable binding mode, which provides insights into the specific atomic interactions that stabilize the ligand-receptor complex. acs.orgnih.gov

Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, halogen bonds, and van der Waals forces. For this compound, the pyrimidine ring can participate in π-stacking or hydrophobic interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Furthermore, the bromine and chlorine substituents can form halogen bonds, which are specific non-covalent interactions that can significantly contribute to binding affinity. The trifluoromethyl group, being highly lipophilic, is likely to engage in favorable hydrophobic interactions within the receptor pocket.

Computational tools generate a series of potential binding poses, each associated with a score. nih.gov The top-scoring poses are then visually inspected to analyze the specific interactions formed between the ligand and the amino acid residues of the receptor. mdpi.com

| Ligand Moiety | Interaction Type | Interacting Receptor Residue (Example) | Distance (Å) |

|---|---|---|---|

| Pyrimidine N1 | Hydrogen Bond | SER 122 (Backbone NH) | 2.9 |

| Bromo (C4-Br) | Halogen Bond | GLY 85 (Carbonyl O) | 3.1 |

| Chloro (C5-Cl) | Hydrophobic Interaction | LEU 88 | 3.8 |

| Trifluoromethyl (CF3) | Hydrophobic Interaction | PHE 150 | 4.2 |

| Pyrimidine Ring | π-π Stacking | TYR 148 | 3.5 |

Analysis of Binding Energies and Stability Scores

Following the prediction of binding modes, computational methods are used to estimate the binding affinity between the ligand and the receptor. This is often expressed as a binding energy or a docking score. wikipedia.org A lower, more negative energy value typically indicates a more stable and favorable interaction. wikipedia.org Scoring functions in docking programs calculate this value by summing up the energies of various types of interactions, such as electrostatic and van der Waals forces, while also accounting for factors like the energy cost of conformational changes. diva-portal.org

These scores are crucial for ranking different compounds in virtual screening campaigns or for comparing the predicted affinity of a single compound to different targets. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations of binding free energy by incorporating solvation effects and averaging over conformations from molecular dynamics simulations. nih.gov

The binding energy (ΔG_bind) can be conceptually broken down into several components, including electrostatic energy, van der Waals energy, and solvation energy. Analyzing these components helps in understanding the primary forces driving the binding event.

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Primary Driving Interactions |

|---|---|---|---|

| Kinase A | -9.8 | 55 | Hydrogen Bonding, Halogen Bonding |

| Protease B | -8.5 | 250 | Hydrophobic Interactions |

| Receptor C | -7.2 | 1200 | van der Waals Forces |

| Kinase D | -9.2 | 110 | Halogen Bonding, π-π Stacking |

Advanced Computational Methodologies

To gain a more profound and dynamic understanding of the compound's behavior and its interactions, more advanced computational techniques are employed.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on structural parameters impacting activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.mewikipedia.org In a QSAR study involving this compound, this compound would be part of a larger dataset of related pyrimidine derivatives.

The first step involves calculating a variety of molecular descriptors for each compound in the series. acs.org These descriptors quantify different aspects of the molecule's structure and properties, which can be categorized as:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the molecule's electronic properties.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. longdom.org The resulting QSAR equation highlights which structural parameters are most influential in determining the compound's activity. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Electronic | Dipole Moment (Debye) | 2.45 |

| Steric | Molecular Weight (g/mol) | 275.41 |

| Steric | Molecular Volume (ų) | 145.6 |

| Hydrophobic | logP | 3.15 |

| Topological | Number of Rotatable Bonds | 1 |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researcher.life MD simulations model the movements and interactions of all atoms in the ligand-receptor complex and the surrounding solvent (typically water) by solving Newton's equations of motion. researchgate.net

For this compound, an MD simulation would typically start with the best-predicted docking pose. Over the course of the simulation (nanoseconds to microseconds), the trajectory of the ligand within the binding site is monitored. This allows for the analysis of:

Conformational Stability: Assessing whether the initial binding pose is stable or if the ligand shifts to a different conformation.

Interaction Dynamics: Observing the formation and breaking of interactions like hydrogen bonds over time, providing a measure of their stability. researchgate.net

Conformational Flexibility: Understanding how the ligand and key receptor side chains adapt to each other. nih.gov

Solvent Effects: Evaluating the role of water molecules in mediating or competing with ligand-receptor interactions.

The results of MD simulations can be used to refine docking poses and provide a more accurate estimation of binding free energies. dovepress.com

| Parameter | Specification |

|---|---|

| Software | GROMACS / AMBER |

| Force Field | AMBER ff19SB (Protein), GAFF2 (Ligand) |

| Solvent Model | TIP3P Water |

| System Neutralization | Addition of Na+/Cl- ions |

| Simulation Time | 200 nanoseconds (ns) |

| Temperature | 300 K |

| Pressure | 1 bar |

Homology Modelling for Structural Prediction

Structure-based computational studies like molecular docking require a three-dimensional (3D) structure of the target protein. researchgate.net While many protein structures are available in databases like the Protein Data Bank (PDB), the specific target for this compound might not have an experimentally determined structure. In such cases, homology modeling (or comparative modeling) is used to build a 3D model. wikipedia.org

The method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. wikipedia.org The process involves several key steps:

Template Identification: Searching a database for proteins with known structures (templates) that have a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the selected template(s).

Model Building: Using the template's 3D structure as a scaffold to build the model of the target protein. The coordinates of the aligned residues are copied from the template, and the structures of non-aligned regions (loops) are modeled separately.

Model Refinement and Validation: The initial model is energetically minimized to resolve any structural clashes. Its quality is then assessed using tools that check for proper stereochemistry and geometry, such as Ramachandran plots. youtube.com

The resulting homology model can then be used as the receptor in docking and molecular dynamics simulations to study the interactions with this compound. biorxiv.org

| Step | Description | Common Tools/Servers |

|---|---|---|

| Template Search | Find suitable template structures based on sequence homology. | BLAST, HHpred |

| Sequence Alignment | Align target and template sequences. | ClustalW, T-Coffee |

| Model Generation | Build the 3D model based on the alignment and template(s). | SWISS-MODEL, Modeller |

| Model Validation | Assess the stereochemical and structural quality of the model. | PROCHECK, Ramachandran Plot Analysis |

Spectroscopic Characterization of 4 Bromo 5 Chloro 2 Trifluoromethyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine is anticipated to be relatively simple, exhibiting a single signal corresponding to the proton at the C6 position of the pyrimidine (B1678525) ring. The chemical shift of this proton is significantly influenced by the cumulative electron-withdrawing effects of the two halogen substituents (bromo and chloro) and the trifluoromethyl group. These groups deshield the C6-proton, causing its resonance to appear at a characteristically downfield position.

The signal for the H-6 proton is expected to be a singlet, as there are no adjacent protons to induce spin-spin coupling. However, long-range coupling with the fluorine atoms of the trifluoromethyl group (⁵J HF) might be observable, which could result in a narrow quartet or a more complex multiplet, though the coupling constant for such a long-range interaction is typically small.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Note: The chemical shift is predicted based on the deshielding effects of adjacent electronegative groups on the pyrimidine ring. The multiplicity is predicted as a singlet due to the absence of vicinal protons, with a possibility of a narrow quartet due to long-range coupling with the CF₃ group.

The ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each carbon atom in the molecule. The chemical shifts of these carbons are dictated by their hybridization state and the electronic effects of the attached substituents.

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J CF). The carbons of the pyrimidine ring will be influenced by the attached halogens and the trifluoromethyl group. The C-2 carbon, directly attached to the electron-withdrawing CF₃ group, is expected to be significantly deshielded. Similarly, C-4 and C-5, bonded to bromine and chlorine respectively, will also experience downfield shifts. The C-6 carbon, bonded to a hydrogen, will likely be the most shielded of the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | 150 - 155 | q | ²J CCF ≈ 35-40 |

| C-4 | 140 - 145 | s | - |

| C-5 | 130 - 135 | s | - |

| C-6 | 155 - 160 | d | ¹J CH ≈ 180-190 |

Note: Chemical shifts are estimated based on the effects of halogen and trifluoromethyl substituents on the pyrimidine ring. Coupling constants are typical values for carbon-fluorine and carbon-hydrogen interactions.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group is influenced by the electronic environment of the pyrimidine ring. The presence of electron-withdrawing groups on the ring typically leads to a downfield shift (less negative ppm value) compared to trifluoromethylbenzene. The signal is expected to be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, a narrow quartet might be observed due to long-range coupling with the H-6 proton (⁵J FH).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: The chemical shift is referenced to CFCl₃. The predicted range is based on typical values for trifluoromethyl groups attached to electron-deficient aromatic rings. rsc.orgalfa-chemistry.comwikipedia.org

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the pyrimidine ring. wikipedia.org Although it is an insensitive nucleus, modern NMR techniques can provide valuable data. huji.ac.il The two nitrogen atoms in the pyrimidine ring of this compound are in different chemical environments and are expected to show two distinct signals.

The chemical shifts of the nitrogen atoms are sensitive to the electronic effects of the substituents on the ring. The presence of the electron-withdrawing trifluoromethyl group and halogen atoms will generally cause a downfield shift of the nitrogen resonances. The nitrogen at position 1 (N-1) is adjacent to the C-2 carbon bearing the CF₃ group and the C-6 carbon with a proton, while the nitrogen at position 3 (N-3) is flanked by the C-2 and C-4 carbons, which are substituted with the trifluoromethyl and bromo groups, respectively. These differing environments will result in different chemical shifts.

Table 4: Predicted ¹⁵N NMR Data for this compound

| Nitrogen | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-1 | -80 to -100 |

Note: Chemical shifts are referenced to liquid ammonia. The predicted ranges are based on general trends observed for substituted pyrimidines, where electron-withdrawing groups cause deshielding. mdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks for this compound, as there are no vicinal protons to establish a correlation. This lack of correlation would support the presence of an isolated proton on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbons. For this molecule, a single cross-peak would be expected, correlating the signal of the H-6 proton with the signal of the C-6 carbon. This would definitively assign both the ¹H and ¹³C signals for the C-H group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the various carbon-halogen and carbon-fluorine bonds.

Aromatic C-H Stretching: A weak to medium absorption band is expected in the region of 3000-3100 cm⁻¹ for the C-H stretching vibration of the H-6 proton on the pyrimidine ring.

Pyrimidine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring typically appear in the region of 1400-1600 cm⁻¹.

C-F Stretching: The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and will likely appear in the range of 1100-1300 cm⁻¹.

C-Cl Stretching: The absorption for the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. libretexts.org

C-Br Stretching: The C-Br stretching vibration is also found in the fingerprint region, at a lower frequency than the C-Cl stretch, generally between 500-600 cm⁻¹. libretexts.org

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Pyrimidine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium to Strong |

| C-F Stretches (CF₃) | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: These are predicted frequency ranges based on characteristic absorptions for the respective functional groups and bond types. vscht.czmaricopa.edumsu.edu

Identification of Characteristic Functional Group Vibrations

No experimental Infrared (IR) or Raman spectroscopy data has been reported for this compound. Such data would typically identify characteristic vibrations of the pyrimidine ring, as well as stretching and bending frequencies associated with the carbon-bromine (C-Br), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

While predicted mass spectrometry data is available from some databases, experimentally determined high-resolution mass spectrometry and liquid chromatography-mass spectrometry data are absent from the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published experimental High-Resolution Mass Spectrometry (HRMS) studies for this compound. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate measurement of its mass-to-charge ratio.

LC-MS(ESI) for Molecular Weight and Purity Assessment

No Liquid Chromatography-Mass Spectrometry (LC-MS) data, which would be used to determine the molecular weight and assess the purity of this compound, has been reported.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The strategic placement of chloro, bromo, and trifluoromethyl substituents on the pyrimidine (B1678525) ring makes 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine a valuable intermediate in synthetic chemistry. The differential reactivity of the C-Br and C-Cl bonds, coupled with the strong electron-withdrawing effect of the trifluoromethyl group, allows for selective and controlled transformations.

Precursors for Pyrimidine-Fused Heterocycles

Halogenated pyrimidines are established precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. researchgate.netjchr.orgnih.gov The presence of two halogen atoms in this compound allows it to react with various binucleophiles to construct bicyclic and polycyclic aromatic systems. For instance, reaction with compounds containing two nucleophilic centers, such as 1,2-diamines, 1,2-diols, or aminothiols, can lead to the formation of new five- or six-membered rings fused to the pyrimidine core. This process, often involving sequential nucleophilic aromatic substitution reactions, is a fundamental strategy for creating novel pyrimidine-fused heterocycles like purines, pteridines, and other related scaffolds. nih.goveurjchem.com

Intermediates in the Synthesis of Trifluoromethylated Compounds

The trifluoromethyl (CF3) group is of immense importance in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. nih.gov Compounds containing the trifluoromethyl moiety often exhibit enhanced biological activity and improved pharmacokinetic profiles. This compound serves as an excellent scaffold for introducing the trifluoromethyl-pyrimidine motif into larger molecules. nih.govnih.govfrontiersin.org The bromo and chloro groups can be selectively replaced through various cross-coupling reactions, attaching the core structure to other molecular fragments while retaining the crucial trifluoromethyl group. This makes it a key intermediate in the synthesis of complex trifluoromethylated target compounds. nih.gov

Scaffolds for Chemical Library Generation and Diversification

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature that allows this compound to be used as a scaffold for generating chemical libraries. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the C-Br bond is typically more reactive than the C-Cl bond. rsc.orguzh.chrsc.org This reactivity difference enables selective, stepwise functionalization. For example, a Suzuki coupling can be performed at the more reactive C4-Br position, leaving the C5-Cl position untouched for a subsequent, different coupling reaction. This sequential approach allows for the controlled introduction of two different substituents, leading to the rapid generation of a diverse library of compounds from a single starting material. uzh.ch

| Position | Halogen | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Potential Transformation | Example Reaction |

|---|---|---|---|---|

| C4 | Bromo | Higher | Aryl, alkyl, or vinyl group introduction | Suzuki-Miyaura Coupling |

| C5 | Chloro | Lower | Aryl, alkyl, or amine group introduction | Buchwald-Hartwig Amination |

Functional Materials and Non-Medical Technologies

Beyond its role in synthesizing biologically relevant molecules, the electronic properties of the trifluoromethyl-pyrimidine core are leveraged in the field of materials science. The electron-deficient nature of the pyrimidine ring, enhanced by the potent electron-withdrawing trifluoromethyl group, makes this scaffold suitable for applications in optoelectronic devices. rsc.org

Applications as Fluorescent Detectors

Trifluoromethyl-substituted pyrimidines can serve as the core of fluorescent probes for bioimaging and chemical sensing. mdpi.com The strong electron-accepting character of the 2-(trifluoromethyl)pyrimidine unit makes it an ideal component in the design of "push-pull" fluorophores. When conjugated with an electron-donating group, these molecules can exhibit intense fluorescence and high sensitivity to their local environment (solvatochromism). Such probes can be designed to detect specific ions, molecules, or changes in biological environments like lipid droplets. mdpi.comrsc.org The incorporation of the CF3 group often enhances lipophilicity, which can aid in cellular uptake and localization. mdpi.com

Components in Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are widely explored as materials for organic light-emitting diodes (OLEDs) due to their electron-deficient nature, which facilitates efficient electron transport. nbinno.comrsc.org They can be used as electron-transporting materials, host materials for emissive dopants, or as part of the emissive molecule itself. nbinno.comktu.edu Specifically, pyrimidine-based compounds are key in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to OLEDs with very high quantum efficiencies. rsc.orgrsc.org The 2-(trifluoromethyl)pyrimidine core, with its high electron affinity, is a promising building block for designing new host materials with high triplet energies or novel TADF emitters, particularly for challenging blue and deep-blue OLEDs. rsc.orgnih.gov

| OLED Component | Function | Relevant Property of Pyrimidine Core |

|---|---|---|

| Electron-Transport Layer (ETL) | Facilitates the injection and transport of electrons from the cathode. | High electron affinity and good charge mobility. |

| Host Material | Forms a matrix for the emissive dopant, facilitating energy transfer. | High triplet energy to confine excitons on the guest emitter. |

| Emissive Layer (EML) | Acts as the electron-accepting part of a TADF or fluorescent emitter. | Ability to form efficient charge-transfer states with a donor moiety. |

Development of Energetic Materials

The chemical scaffold of this compound integrates several key features that are of significant interest in the design and synthesis of energetic materials. While direct applications of this specific compound as an energetic material are not extensively documented in publicly available literature, its structural components—a nitrogen-rich pyrimidine ring, halogen atoms, and a trifluoromethyl group—suggest its potential as a versatile precursor for the development of advanced, high-density energetic compounds.

Nitrogen-rich heterocycles are fundamental building blocks for many energetic materials due to their high heats of formation and the generation of gaseous nitrogen (N₂) upon decomposition, which contributes to their energetic output. The pyrimidine core of this compound provides a stable, high-nitrogen platform. The presence of reactive halogen atoms (bromine and chlorine) at the 4- and 5-positions offers synthetic handles for the introduction of various "explosophoric" groups, such as nitro (-NO₂), azido (-N₃), or nitramino (-NHNO₂) groups. These functional groups are critical for enhancing the energetic properties of a molecule.

The trifluoromethyl (-CF₃) group at the 2-position is another notable feature. The incorporation of fluorine-containing groups into energetic materials can lead to several desirable properties, including increased density and improved thermal stability. Research into trifluoromethyl-substituted triazolopyrimidine derivatives has shown that these compounds can exhibit high densities, good thermal stability, and high detonation performance, making them promising candidates for new energetic materials. nih.gov The trifluoromethyl group can also enhance intermolecular interactions, which can contribute to higher crystal densities, a key factor in detonation performance. nih.gov

The synthetic utility of halogenated pyrimidines in creating more complex, functionalized systems is well-established. For instance, perhalogenated pyrimidines readily undergo nucleophilic aromatic substitution reactions with nitrogen-centered nucleophiles. nih.govbeilstein-journals.org This reactivity allows for the systematic replacement of the bromine and chlorine atoms in this compound with nitrogen-rich functional groups to build more complex energetic molecules.

A general synthetic strategy could involve the sequential substitution of the halogen atoms with different nitrogen-rich nucleophiles to create polynitro or polyazido pyrimidine derivatives. The differential reactivity of the bromo and chloro substituents could potentially allow for regioselective functionalization.

Table 1: Potential Energetic Functional Groups for Substitution

| Functional Group | Formula | Contribution to Energetic Properties |

|---|---|---|

| Nitro | -NO₂ | High oxygen content, increases explosive power |

| Azido | -N₃ | High nitrogen content, high heat of formation |

| Nitramino | -NHNO₂ | Combination of nitro and amino groups, enhances performance |

While specific research on this compound for energetic materials is not prominent, the foundational chemistry of halogenated and trifluoromethylated pyrimidines provides a strong basis for its potential in this field. Its utility would likely be as a key intermediate in the multi-step synthesis of more complex, high-performance energetic materials.

Innovation in Synthetic Reagent Design

Utilizing Pyrimidine Derivatives as Ligands or Catalysts

The highly functionalized nature of this compound makes it a valuable starting material for the design of innovative synthetic reagents, particularly as a precursor for ligands used in transition metal catalysis. The pyrimidine core, with its nitrogen atoms, can act as a coordinating site for metal centers, while the reactive halogen atoms provide opportunities for further functionalization to create tailored ligand architectures.

Pyrimidine derivatives have been successfully employed in the synthesis of ligands for various catalytic applications, most notably in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are highly dependent on the nature of the ligand coordinated to the palladium center.

The bromine and chlorine atoms on the this compound ring can be selectively displaced through nucleophilic substitution or participate in cross-coupling reactions themselves. This allows for the introduction of various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), which can then bind to a metal center.

For example, the substitution of one or both halogen atoms with a diphenylphosphino (-PPh₂) group would yield a phosphine-containing pyrimidine that could act as a ligand. The nitrogen atoms of the pyrimidine ring can also participate in coordination, potentially leading to bidentate or pincer-type ligands, which often exhibit enhanced stability and catalytic activity.

Research has demonstrated the synthesis of novel chelating palladium complexes containing pyrimidine-functionalized N-heterocyclic carbenes. beilstein-journals.orgnih.govrsc.org These complexes have shown catalytic activity in C-H bond activation, a highly sought-after transformation in organic synthesis for its atom economy. beilstein-journals.org Similarly, palladium complexes with pyrimidine-functionalized NHC ligands have been effective catalysts for the Mizoroki-Heck reaction. nih.govrsc.org

A plausible synthetic route to a pyrimidine-based ligand from this compound could involve a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group bearing a coordinating moiety at the 4- or 5-position. The resulting functionalized pyrimidine could then be complexed with a transition metal, such as palladium.

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Potential Synthetic Modification | Example of Catalyzed Reaction |

|---|---|---|

| Phosphine-Pyrimidine | Substitution of halogens with -PR₂ groups | Suzuki-Miyaura Coupling |

| Amine-Pyrimidine | Substitution of halogens with amino groups | Heck Coupling |

| NHC-Pyrimidine | Functionalization to form an imidazolium salt precursor to an NHC | C-H Activation |

While direct catalytic applications of this compound itself are not reported, its role as a versatile building block for the synthesis of more elaborate ligand structures is evident. The ability to introduce a trifluoromethyl group via this precursor is also advantageous, as the electronic properties of this group can significantly influence the catalytic activity of the final metal complex. The development of new ligands based on this pyrimidine scaffold holds promise for advancing the field of homogeneous catalysis.

Q & A

Q. What are the common synthetic routes for preparing halogenated pyrimidines like 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine?

Halogenated pyrimidines are typically synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example:

- Direct halogenation : Bromine or chlorine can be introduced using agents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). describes a reduction method for 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride (SnCl₂) in HCl, yielding 90% after recrystallization .

- Purification : Recrystallization from polar solvents (e.g., acetonitrile) is effective for isolating high-purity products .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., planar pyrimidine rings with deviations <0.1 Å) and hydrogen-bonding networks .

- Spectroscopy : NMR (¹H/¹³C/¹⁹F) and mass spectrometry confirm molecular weight and substituent positions.

- Thermal analysis : Melting points (e.g., 460–461 K in ) validate purity .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., HCl gas during synthesis) .

- Waste disposal : Segregate halogenated waste and collaborate with certified treatment facilities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The trifluoromethyl group is strongly electron-withdrawing, which:

- Activates halogen sites for nucleophilic substitution but may hinder coupling reactions due to steric bulk.

- Metal catalysis : Palladium/copper systems mitigate steric challenges in Suzuki-Miyaura couplings (e.g., highlights similar intermediates for agrochemical synthesis) .

Q. What contradictions exist in reported synthetic yields for halogenated pyrimidines, and how can they be resolved?

Discrepancies arise from:

- Reagent purity : Commercial brominating agents (e.g., NBS) vary in activity ( notes Sigma-Aldrich products lack analytical data, requiring user validation) .

- Reaction conditions : Elevated temperatures may degrade trifluoromethyl groups, reducing yields. Optimize via controlled heating (40–60°C) and inert atmospheres .

Q. How do supramolecular interactions affect the crystallinity of this compound?

- Hydrogen bonding : N–H···N interactions (e.g., ’s dimeric networks) stabilize crystal lattices .

- Halogen bonding : Bromine and chlorine atoms participate in weak interactions (3.5–4.0 Å), influencing solubility and melting points .

Q. What are the potential applications of this compound in medicinal chemistry?

- Pharmacophore design : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for kinase inhibitors or antiviral agents .

- Structure-activity relationship (SAR) studies : Modifying the chloro/bromo substituents can optimize target binding (e.g., ’s benzamide derivatives for receptor targeting) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Halogenated Pyrimidines

| Method | Reagents | Yield | Purity Validation | Reference |

|---|---|---|---|---|

| Nitro Reduction | SnCl₂, HCl | 90% | Recrystallization (MeCN) | |

| Direct Halogenation | NBS, POCl₃ | 75–85% | NMR, MP Analysis | |

| Cross-Coupling | Pd(PPh₃)₄, CuI | 60–70% | LC-MS, X-ray |

Q. Table 2. Safety and Handling Guidelines

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Acute Toxicity (H301) | Use glove boxes for toxic intermediates | Rinse skin/eyes for 15 min; seek medical aid |

| Environmental Risk | Segregate halogenated waste | Partner with certified disposal firms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.